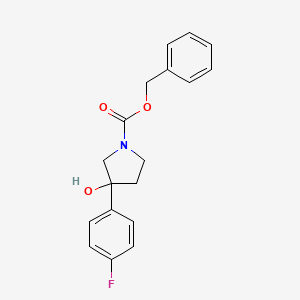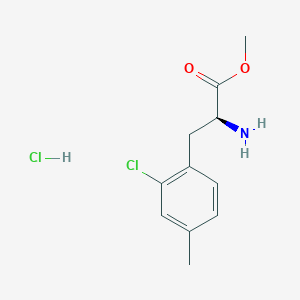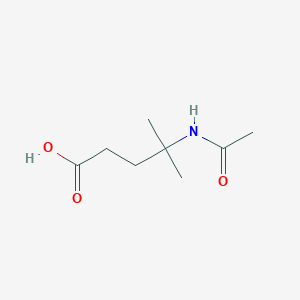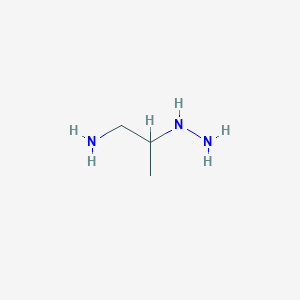
2-Hydrazinylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of both hydrazine and amine functional groups, making it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydrazinylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-propanamine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
CH3CHBrCH2NH2+N2H4⋅H2O→CH3CH(NHNH2)CH2NH2+HBr+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of polymers, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinylpropan-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler analog with two hydrazine groups.
Propan-1-amine: A related compound with a single amine group.
2-Aminopropan-1-ol: A compound with both amine and hydroxyl groups.
Uniqueness
2-Hydrazinylpropan-1-amine is unique due to the presence of both hydrazine and amine functional groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
89036-71-5 |
|---|---|
Molekularformel |
C3H11N3 |
Molekulargewicht |
89.14 g/mol |
IUPAC-Name |
2-hydrazinylpropan-1-amine |
InChI |
InChI=1S/C3H11N3/c1-3(2-4)6-5/h3,6H,2,4-5H2,1H3 |
InChI-Schlüssel |
RIBFBJHOWKTOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


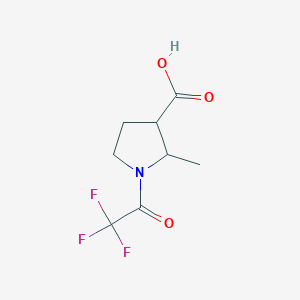
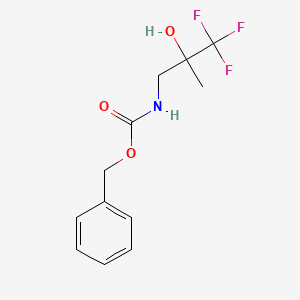

![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
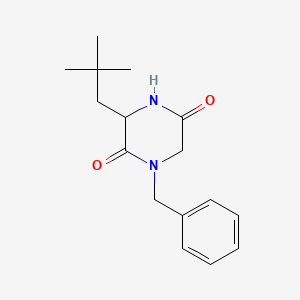
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
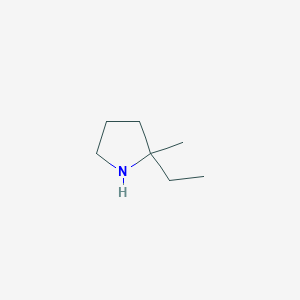

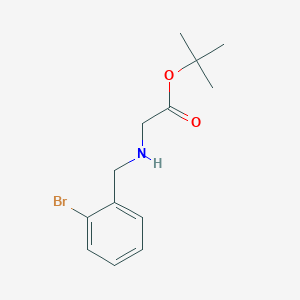
amine hydrochloride](/img/structure/B13497401.png)
